N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1,3-benzodioxole moiety linked via a methyl group to a benzenesulfonamide core. The benzene ring of the sulfonamide is substituted with an ethoxy group at the 2-position and a methyl group at the 4-position.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-21-16-8-12(2)4-7-17(16)24(19,20)18-10-13-5-6-14-15(9-13)23-11-22-14/h4-9,18H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNQYECRUODKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzodioxole derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Ethoxy and Methyl Substitution: The ethoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds containing the benzodioxole moiety exhibit significant anticancer properties. They may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
- A study demonstrated that derivatives of benzodioxole can induce apoptosis in cancer cells, suggesting the potential for developing new anticancer agents based on this structure .
-
Antimicrobial Properties :
- The sulfonamide group in the compound is known for its antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, making them candidates for antibiotic development.
- A comparative analysis of sulfonamide derivatives indicated that modifications to the benzodioxole structure enhance antibacterial efficacy against resistant strains .
- Anti-inflammatory Effects :
Pharmacological Insights
-
Mechanism of Action :
- The compound's mechanism may involve inhibition of specific enzymes or receptors related to cancer cell proliferation and inflammation. For instance, it might act as an inhibitor of cyclooxygenase enzymes (COX), which are involved in inflammatory processes.
- Pharmacokinetics :
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential as a new antimicrobial agent.
Case Study 3: Anti-inflammatory Potential
A model of induced inflammation in rats showed that administration of the compound resulted in a significant reduction in inflammatory markers compared to controls. This suggests its potential use in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The benzodioxole moiety can interact with cellular components, potentially leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Analogs with 1,3-Benzodioxol-5-ylmethyl Substituents
Several compounds sharing the 1,3-benzodioxol-5-ylmethyl group have been synthesized and characterized (Table 1). These analogs differ in their core structures and substituents, leading to variations in physical and chemical properties:
Table 1: Comparison of 1,3-Benzodioxol-5-ylmethyl Derivatives
- Structural Differences : The target compound’s ethoxy and methyl groups enhance steric bulk and electron-donating effects compared to the unsubstituted benzenesulfonamide in the capsaicin analog . This may improve receptor binding or metabolic stability.
- Impact of Heterocycles : Compounds with oxadiazole or triazole rings () exhibit lower melting points (96–148°C) due to reduced symmetry and weaker intermolecular forces compared to sulfonamides .
Sulfonamide Derivatives with Varied Substituents
Sulfonamides with different aromatic or aliphatic groups demonstrate how substituents influence properties:
- VVG (N-(2-fluorophenyl)ethanesulfonamide) : A fluorine atom introduces electronegativity, which may enhance hydrogen bonding and solubility relative to the target’s ethoxy group .
- JFM (N-(2-phenylethyl)methanesulfonamide) : The phenethyl group increases hydrophobicity, suggesting the target’s benzodioxole moiety balances lipophilicity and polarity .
Crystallographic and Hydrogen-Bonding Analysis
The capsaicin analog () was structurally resolved using crystallographic methods (e.g., SHELX and ORTEP ), highlighting the importance of hydrogen-bonding networks in stabilizing sulfonamide derivatives.
Research Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., ethoxy) on the benzene ring likely increase lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility.
- Biological Relevance : The capsaicin analog’s activity suggests the target compound could interact with TRPV1 receptors, with substituents modulating potency .
- Synthetic Challenges : Heterocyclic analogs () require multi-step syntheses, whereas sulfonamides like the target may offer simpler functionalization routes .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a benzodioxole moiety, which is known for its diverse pharmacological properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H19NO5S
- CAS Number : 940986-47-0
This compound features a sulfonamide group attached to a benzodioxole ring, which is believed to contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing the benzodioxole structure may exhibit anticancer properties. For instance, an analogue of N-(1,3-benzodioxol-5-ylmethyl)benzenesulfonamide demonstrated significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 32 µM . This suggests that modifications to the benzodioxole structure can enhance its anticancer efficacy.
Insecticidal Activity
The benzodioxole moiety has also been linked to insecticidal properties. A study evaluated various 1,3-benzodioxole derivatives for their larvicidal activity against Aedes aegypti, a vector for several viral diseases. One derivative exhibited LC50 and LC90 values of 28.9 ± 5.6 µM and 162.7 ± 26.2 µM, respectively . These findings highlight the potential of benzodioxole derivatives in developing new insecticides.
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. The aforementioned study on Aedes aegypti larvae also assessed the toxicity of the active compound in mammals. It was found to have no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 µM and showed mild behavioral effects in mice treated with high doses (2000 mg/kg) without causing structural damage to vital organs .
Table 1: Biological Activity of this compound Derivatives
Table 2: Toxicity Findings in Mammals
| Compound Name | Dose (mg/kg) | Observed Effects | Organ Toxicity |
|---|---|---|---|
| 3,4-(methylenedioxy)cinnamic acid | 2000 | Mild behavioral effects | No structural damage observed in kidney, liver, spleen, lungs |
Case Study 1: Anticancer Properties
In a study conducted by De Sá-Junior et al., the compound's structural modifications led to enhanced cytotoxicity against breast cancer cells. The study employed various assays to determine the efficacy and mechanism of action, indicating that the benzodioxole structure plays a critical role in its biological activity .
Case Study 2: Insecticide Development
A recent exploration into natural products identified the potential of benzodioxole derivatives as larvicides against Aedes aegypti. The research emphasized the need for new insecticides due to resistance issues with current chemical agents . This study not only highlighted the effectiveness of these compounds but also their safety profile in mammalian systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 1,3-benzodioxol-5-ylmethylamine and 2-ethoxy-4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical for minimizing byproducts like disulfonamides. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Parallel monitoring with TLC and NMR spectroscopy is recommended to confirm intermediate formation .
Q. Which spectroscopic techniques are most reliable for characterizing the sulfonamide functional group and confirming its presence in novel derivatives?
- Methodological Answer :
- FT-IR : Confirm sulfonamide S=O asymmetric/symmetric stretches (1320–1360 cm⁻¹ and 1140–1190 cm⁻¹).
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and sulfonamide-linked CH₂ groups (δ 3.5–4.5 ppm).
- LC-MS : Validate molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .
Advanced Research Questions
Q. How can crystallographic software like SHELXL and ORTEP-3 resolve structural ambiguities in sulfonamide derivatives, particularly regarding torsional angles and hydrogen bonding networks?
- Methodological Answer :
- SHELXL : Refine disorder models using PART instructions and constrain anisotropic displacement parameters for non-H atoms. Hydrogen bonding parameters (e.g., D–H···A distances) are calculated via SHELXH instructions.
- ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty and validate hydrogen bonding motifs (e.g., S(6) or R₂²(8) graph sets). For torsional angles, use the software’s measurement tools to compare experimental values with DFT-calculated conformers .
Q. What strategies reconcile contradictory biological activity data for sulfonamide derivatives across different cell lines?
- Methodological Answer :
- Dose-Response Analysis : Test compounds at multiple concentrations (e.g., 1 nM–100 µM) to identify IC₅₀ variability.
- Cell Line Profiling : Compare activity in isogenic pairs (e.g., wild-type vs. mutant receptors) to isolate target-specific effects.
- Metabolic Stability Assays : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies in vitro vs. in vivo .
Q. How does graph set analysis of hydrogen bonding patterns inform the supramolecular assembly of benzodioxol-containing sulfonamides?
- Methodological Answer :
- Graph Set Notation : Classify motifs as chains (C), rings (R), or self-assembled dimers (D). For example, S(6) motifs (O–H···N bonds) stabilize intramolecular interactions, while R₂²(8) motifs (N–H···N bonds) drive dimerization.
- Crystal Packing Analysis : Use Mercury or PLATON to identify π–π stacking (e.g., centroid distances <4.0 Å) and quantify their contribution to lattice energy. This informs solubility and stability predictions .
Q. What computational approaches validate the interaction mechanisms between sulfonamide derivatives and biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible ligand/rigid receptor settings to predict binding poses. Validate with MD simulations (NAMD/GROMACS) to assess stability over 100+ ns.
- QM/MM Hybrid Methods : Calculate binding energies at the B3LYP/6-31G* level for active-site interactions (e.g., sulfonamide oxygen hydrogen bonds with catalytic residues) .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data on hydrogen bond geometries in sulfonamide derivatives?
- Methodological Answer :
- Multi-Dataset Comparison : Aggregate data from Cambridge Structural Database (CSD) entries with similar substituents. Use statistical tools (e.g., RStudio) to identify outliers in D–H···A angles or distances.
- Temperature-Dependent Studies : Collect data at 100 K and 298 K to distinguish static disorder from dynamic motion. Refine models with TWIN/BASF instructions in SHELXL to resolve overlapping electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
